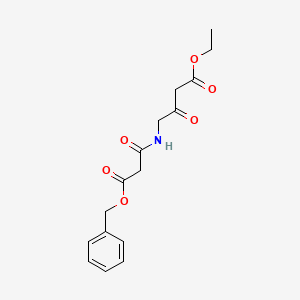
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate is a complex organic compound with a unique structure that includes both ester and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with benzyl chloroformate to form an intermediate, which is then reacted with an amine derivative to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted esters or amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxo-4-phenylbutanoate
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate
Uniqueness
Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate is unique due to its specific structural features, which include both ester and amide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .
Propiedades
Fórmula molecular |
C16H19NO6 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate |
InChI |
InChI=1S/C16H19NO6/c1-2-22-15(20)8-13(18)10-17-14(19)9-16(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,19) |
Clave InChI |
YGAJTLCTZLPLMK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CNC(=O)CC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)

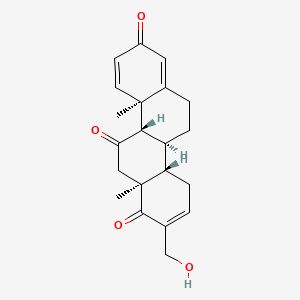
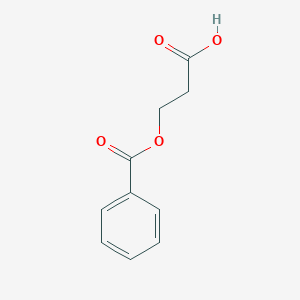

![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
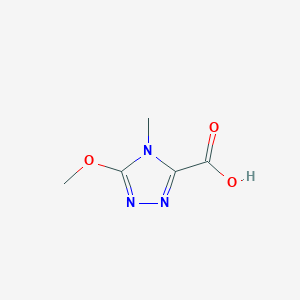

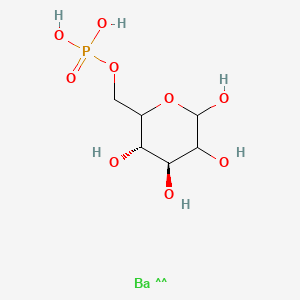
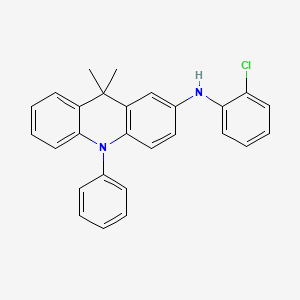
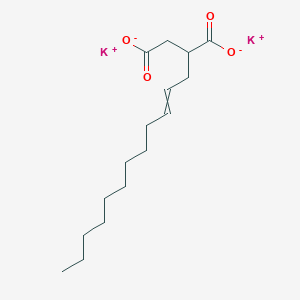
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
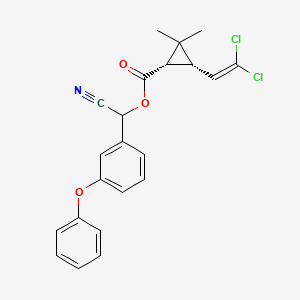
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
